4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride
Description
4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride is a piperidine derivative with the molecular formula C₁₂H₁₈N₂·2HCl and a molecular weight of 190.28 g/mol (CAS RN: 1205-72-7) . It is a dihydrochloride salt, indicating the presence of two hydrochloric acid molecules bound to the parent compound. Structurally, it features a benzyl group at the 1-position and a carboxylic acid moiety at the 4-position of the piperidine ring. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing drugs targeting neurological or metabolic pathways . Its dihydrochloride form enhances solubility and stability compared to the free base, making it suitable for industrial applications .
Properties
IUPAC Name |
4-amino-1-benzylpiperidine-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.2ClH/c14-13(12(16)17)6-8-15(9-7-13)10-11-4-2-1-3-5-11;;/h1-5H,6-10,14H2,(H,16,17);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMUSRDOZLQKIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N)CC2=CC=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Steps and Conditions
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Cyanohydrin Formation :
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Amination :
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Nitrile Hydrolysis and Salt Formation :
Key Advantages:
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Avoids dichloromethane/isopropanol, reducing environmental impact.
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Scalable with minimal purification steps.
This classical method enables concurrent introduction of amino and carboxylic acid groups via hydantoin intermediates, adapted for piperidine systems.
Reaction Steps and Conditions
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Hydantoin Formation :
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Starting Material : 1-Benzyl-4-piperidone (1.0 equiv).
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Reagents : Ammonium carbonate (2.0 equiv), potassium cyanide (1.2 equiv), ethanol/water (3:1).
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Conditions : Reflux at 80°C for 12–24 h.
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Intermediate : 1-Benzyl-4-hydantoinylpiperidine.
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Acidic Hydrolysis :
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Reagents : 6 M HCl (excess).
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Conditions : Reflux for 8–12 h to hydrolyze hydantoin to amino acid.
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Product : 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride (yield: 70–85%).
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Key Advantages:
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Single-pot reaction for geminal amino-acid formation.
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High regioselectivity due to steric protection from the benzyl group.
Reductive Amination and Oxidation
A two-step approach involving reductive amination followed by oxidation, though less common, offers flexibility in intermediate functionalization.
Reaction Steps and Conditions
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Reductive Amination :
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Starting Material : 1-Benzyl-4-piperidone (1.0 equiv).
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Reagents : Ammonium acetate (1.5 equiv), sodium cyanoborohydride (1.2 equiv), methanol.
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Conditions : Stir at 25°C for 24 h.
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Intermediate : 4-Amino-1-benzylpiperidine.
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Oxidation to Carboxylic Acid :
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Reagents : KMnO₄ (2.0 equiv), H₂SO₄ (catalytic).
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Conditions : Heat at 60°C for 6–8 h.
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Product : 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride (yield: 50–60%).
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Limitations:
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Lower yield due to overoxidation risks.
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Requires stringent pH control.
Comparative Analysis of Methods
Industrial-Scale Considerations
Process Optimization
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, aiding in the development of new therapeutic agents.
Medicine: The compound has potential applications in the pharmaceutical industry, where it can be used as a precursor for the synthesis of drugs targeting specific diseases. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: In industrial applications, 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Comparative Properties
The compound belongs to a broader class of piperidine derivatives, many of which differ in substituents or salt forms. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Analogues of 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Salt Form |
|---|---|---|---|---|---|
| 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride | 1205-72-7 | C₁₂H₁₈N₂·2HCl | 190.28 | Benzyl, carboxylic acid | Dihydrochloride |
| 4-Dimethylamino-piperidine-4-carboxylic acid dihydrochloride | 1185293-55-3 | C₈H₁₇ClN₂O₂ | 208.69 | Dimethylamino, carboxylic acid | Dihydrochloride |
| Piperidine-4-carboxylic acid benzyl ester hydrochloride | - | C₁₃H₁₈ClNO₂ | 255.74 | Benzyl ester, carboxylic acid | Hydrochloride |
| 1-Methylpiperidin-4-amine dihydrochloride | 1193-03-9 | C₆H₁₄N₂·2HCl | 187.11 | Methyl, amine | Dihydrochloride |
Comparative Analysis of Salt Forms: Hydrochloride vs. Dihydrochloride
The choice of salt form significantly impacts physicochemical properties:
Table 2: Hydrochloride vs. Dihydrochloride Salts
Example :
- 4-Amino-1-benzyl-piperidine-4-carboxylic acid hydrochloride (discontinued) was less stable than its dihydrochloride counterpart, leading to its phase-out in industrial use .
Pharmacological and Biochemical Comparisons
- Neurological Applications : Piperidine scaffolds are prevalent in antipsychotics and analgesics. For instance, levocetirizine dihydrochloride (CAS 130018-87-0) shares a piperazine core and is used as an antihistamine, highlighting the therapeutic relevance of dihydrochloride salts .
Biological Activity
4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride (ABPCA) is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of ABPCA is C12H18Cl2N2O2, indicating the presence of two chloride ions in its dihydrochloride form. The compound features a piperidine ring with an amino group and a carboxylic acid moiety, which contribute to its reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C12H18Cl2N2O2 |
| Molecular Weight | 283.19 g/mol |
| Solubility | Soluble in water and organic solvents |
| pKa | Approximately 9.5 (basic) |
ABPCA's biological activity is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and metabolic regulation. The piperidine structure allows for hydrogen bonding and electrostatic interactions, enhancing its affinity for biological targets.
Key Mechanisms:
- Receptor Modulation: ABPCA may act on neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
Biological Activities
Research indicates that ABPCA exhibits a range of biological activities:
- Anticonvulsant Activity: Studies have demonstrated that compounds similar to ABPCA can modulate excitatory neurotransmission, showing promise as anticonvulsants.
- Antitumor Effects: Preliminary studies suggest that ABPCA may inhibit the growth of various cancer cell lines by interfering with signaling pathways critical for tumor proliferation.
- Neuroprotective Properties: The compound has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis.
Case Studies
Several studies have highlighted the efficacy of ABPCA in various biological contexts:
- Study on Anticonvulsant Activity: A study conducted on animal models demonstrated that ABPCA could significantly reduce seizure frequency compared to control groups, suggesting its potential as an anticonvulsant agent .
- Antitumor Activity Investigation: In vitro assays revealed that ABPCA inhibited the proliferation of human cancer cell lines, including breast and colon cancer cells, with IC50 values indicating potent activity .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of ABPCA and its analogs. Variations in substituents on the piperidine ring have been shown to significantly affect biological activity.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride | Antitumor (Breast Cancer) | 15 |
| 4-Amino-1-benzyl-piperidine | Anticonvulsant | 20 |
| 1-Benzyl-4-(3-methoxyphenyl)piperidine | Neuroprotective | 10 |
Q & A
Q. What are the optimal synthetic routes for 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves functionalizing the piperidine core. Key steps include:
- Step 1 : React 4-amino-1-benzylpiperidine with a carboxylating agent (e.g., methyl chloroformate) under inert atmosphere .
- Step 2 : Optimize solvent choice (e.g., methanol or THF) and temperature (20–40°C) to enhance yield. Catalysts like triethylamine may improve reaction efficiency .
- Step 3 : Purify via crystallization or chromatography. Adjust pH during dihydrochloride salt formation to ensure >95% purity .
- Critical Parameters : Monitor reaction progress using TLC or HPLC. Isolate intermediates to minimize side reactions .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Spectroscopy : NMR (¹H/¹³C) to confirm piperidine ring substitution patterns and benzyl group integration .
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., 190.28 g/mol for the free base) .
- X-ray Crystallography : Resolve stereochemistry at the 4-amino position, critical for biological activity .
- Solubility Profiling : Test in polar solvents (water, DMSO) and non-polar solvents (chloroform) to guide formulation .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer :
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Neurological Studies : Acts as a biochemical probe for acetylcholinesterase or NMDA receptor modulation. Design dose-response assays (e.g., 1–100 µM) to evaluate inhibition .
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Enzyme Interaction Assays : Use surface plasmon resonance (SPR) to measure binding kinetics with target proteins .
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Structural Analog Development : Compare with derivatives lacking the carboxylic acid or benzyl group to assess functional group contributions (Table 1) .
Table 1 : Structural Analogs and Functional Differences
Compound Name Key Features Biological Relevance 4-Amino-1-benzylpiperidine Lacks carboxylic acid; reduced solubility Baseline activity comparison 1-Benzylpiperidine-4-carboxylic acid No amino group; altered receptor affinity Mechanistic studies
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Address via:
- Reproducibility Checks : Replicate studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Batch Analysis : Compare HPLC purity (>98% vs. <95%) across studies. Impurities like unreacted benzyl precursors may skew results .
- Structural Confirmation : Re-validate active batches via X-ray crystallography to rule out stereoisomer interference .
Q. What experimental strategies can elucidate the compound’s mechanism of action in neurological disorders?
- Methodological Answer :
- Target Identification : Use CRISPR-Cas9 knockout models to identify genes essential for activity .
- Pathway Analysis : Perform RNA-seq on treated neuronal cells to map differentially expressed pathways (e.g., glutamate signaling) .
- In Silico Docking : Model interactions with NMDA receptor subunits (e.g., GluN2B) using AutoDock Vina. Validate with mutagenesis studies .
Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?
- Methodological Answer :
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to reduce CYP450-mediated oxidation .
- Replace the methyl ester with a tert-butyl group to sterically hinder esterase cleavage .
- In Vitro Assays :
- Test microsomal stability (human liver microsomes, 1 hr incubation) and monitor parent compound degradation via LC-MS .
- Correlate logP values (calculated via ChemDraw) with membrane permeability using Caco-2 cell models .
Q. What computational methods are effective in predicting synthetic pathways for novel analogs?
- Methodological Answer :
- Retrosynthetic Analysis : Use AI tools (e.g., Pistachio, Reaxys) to prioritize routes with minimal steps and high atom economy .
- Feasibility Scoring : Rank precursors by commercial availability and reaction feasibility (e.g., avoiding hazardous reagents) .
- Case Study : A predicted route for a trifluoromethyl analog achieved 72% yield using Suzuki-Miyaura coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
